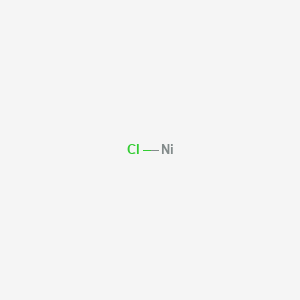
Chloronickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloronickel is a chemical compound that is widely used in scientific research. It is a nickel-containing compound that is used as a catalyst in various chemical reactions. Chloronickel is also used in the synthesis of various organic compounds, and it has been found to have many interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of chloronickel is not fully understood. However, it is believed that chloronickel acts by binding to the active site of enzymes, thereby inhibiting their activity. Chloronickel has also been found to interact with DNA, leading to the inhibition of DNA synthesis.
Biochemische Und Physiologische Effekte
Chloronickel has many interesting biochemical and physiological effects. It has been found to have antioxidant properties and is used as an antioxidant in various food products. Chloronickel has also been found to have anti-inflammatory properties and is used as an anti-inflammatory agent in various diseases such as arthritis. Additionally, chloronickel has been found to have neuroprotective properties and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using chloronickel in lab experiments is its low cost and wide availability. Chloronickel is also relatively easy to synthesize and purify. However, one of the limitations of using chloronickel is its toxicity. Chloronickel has been found to be toxic to various organisms, including humans. Therefore, caution must be taken when handling chloronickel in lab experiments.
Zukünftige Richtungen
There are many future directions for research on chloronickel. One area of research is the development of new synthesis methods for chloronickel. Another area of research is the investigation of the mechanism of action of chloronickel. Additionally, the potential use of chloronickel in the treatment of various diseases such as neurodegenerative diseases and cancer is an interesting area of research.
Conclusion:
In conclusion, chloronickel is a chemical compound that has many scientific research applications. It is used as a catalyst in various chemical reactions, has antimicrobial properties, and has many interesting biochemical and physiological effects. Chloronickel has advantages and limitations for lab experiments, and there are many future directions for research on chloronickel. Overall, chloronickel is an important compound in scientific research and has many potential applications in various fields.
Synthesemethoden
Chloronickel can be synthesized using various methods. One of the most common methods is the reaction between nickel chloride and sodium chloride. The reaction takes place in the presence of a reducing agent such as hydrogen gas. The resulting product is chloronickel, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Chloronickel has many scientific research applications. It is used as a catalyst in various chemical reactions such as the synthesis of organic compounds. Chloronickel has also been found to have antimicrobial properties and is used as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Chloronickel is also used in the production of nickel nanoparticles, which have various applications in nanotechnology.
Eigenschaften
CAS-Nummer |
13931-83-4 |
|---|---|
Produktname |
Chloronickel |
Molekularformel |
ClNi |
Molekulargewicht |
94.14 g/mol |
IUPAC-Name |
chloronickel |
InChI |
InChI=1S/ClH.Ni/h1H;/q;+1/p-1 |
InChI-Schlüssel |
GGVOVPORYPQPCE-UHFFFAOYSA-M |
SMILES |
Cl[Ni] |
Kanonische SMILES |
Cl[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
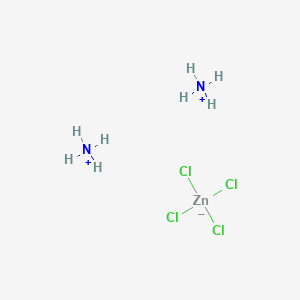
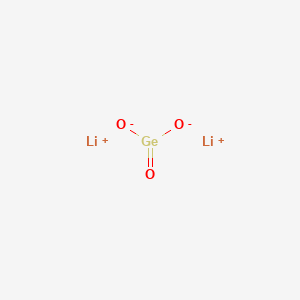
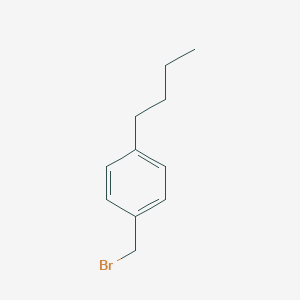
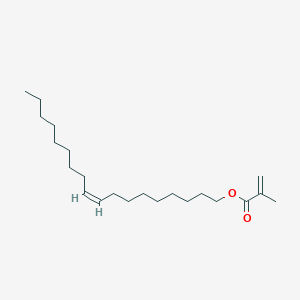

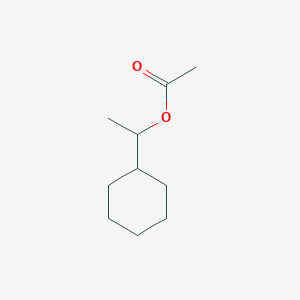
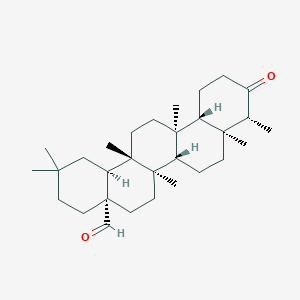
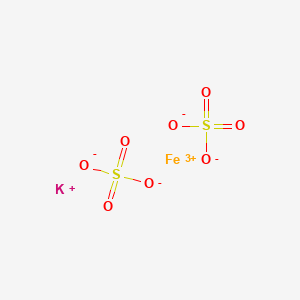
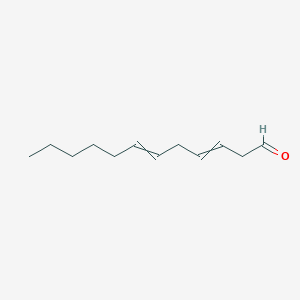
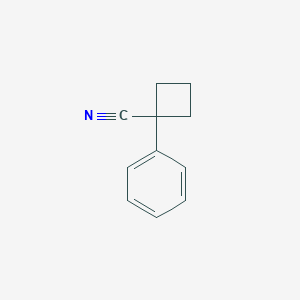

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
